

Spectroscopic characterization of Quinoline-2,4(1H,3H)-dione (NMR, IR, Mass)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Quinoline-2,4(1H,3H)-dione

Cat. No.: B1231767

[Get Quote](#)

Spectroscopic Profile of Quinoline-2,4(1H,3H)-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth spectroscopic characterization of **Quinoline-2,4(1H,3H)-dione**, a key heterocyclic scaffold in medicinal chemistry. Due to keto-enol tautomerism, **Quinoline-2,4(1H,3H)-dione** can exist in several forms. Spectroscopic evidence, particularly from Nuclear Magnetic Resonance (NMR) in dimethyl sulfoxide (DMSO) solution, strongly indicates a predominance of the 4-hydroxyquinolin-2(1H)-one tautomer. The data presented herein corresponds to this major tautomeric form.

Tautomerism of Quinoline-2,4(1H,3H)-dione

Quinoline-2,4(1H,3H)-dione exists as a mixture of tautomers in equilibrium. The primary forms are the diketo form (**Quinoline-2,4(1H,3H)-dione**), and two enol forms: 4-hydroxyquinolin-2(1H)-one and 2,4-dihydroxyquinoline. The surrounding environment, particularly the solvent, can influence the position of this equilibrium. In polar aprotic solvents like DMSO, the 4-hydroxyquinolin-2(1H)-one form is the major species observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **Quinoline-2,4(1H,3H)-dione**. The following data is for the predominant 4-hydroxyquinolin-2(1H)-one tautomer.

¹H NMR Data

Table 1: ¹H NMR Chemical Shifts for 4-hydroxyquinolin-2(1H)-one

Proton	Chemical Shift (δ , ppm)	Multiplicity
H-3	5.77	s
H-5	7.83	m
H-6	7.16	m
H-7	7.51	m
H-8	7.30	m
N-H	11.18	br s
O-H	12.90	br s

Solvent: DMSO-d₆

¹³C NMR Data

Table 2: ¹³C NMR Chemical Shifts for 4-hydroxyquinolin-2(1H)-one

Carbon	Chemical Shift (δ , ppm)
C-2	163.57
C-3	98.18
C-4	162.43
C-4a	115.10
C-5	121.04
C-6	122.62
C-7	130.82
C-8	114.95
C-8a	139.13

Solvent: DMSO-d₆[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The spectrum of 4-hydroxyquinolin-2(1H)-one shows characteristic absorption bands.

Table 3: Key IR Absorption Bands for 4-hydroxyquinolin-2(1H)-one

Functional Group	Wavenumber (cm ⁻¹)	Description
O-H stretch	3360	Broad
N-H stretch	~3200-3000	Broad
C=O stretch (lactam)	1657	Strong
C=C stretch (aromatic)	1508	Medium

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For **Quinoline-2,4(1H,3H)-dione** (and its tautomers), the expected molecular ion peak corresponds to its molecular weight.

Table 4: Mass Spectrometry Data for **Quinoline-2,4(1H,3H)-dione**

Parameter	Value
Molecular Formula	C ₉ H ₇ NO ₂
Molecular Weight	161.16 g/mol
Mass of Molecular Ion (M ⁺)	145 (as 4-quinolone)
Key Fragmentation Peaks (m/z)	117, 90, 89, 63

Experimental Protocols

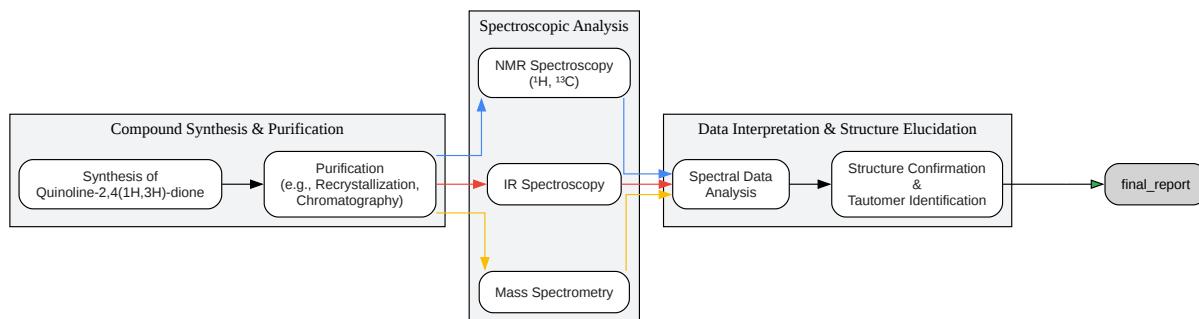
The following are general methodologies for the spectroscopic analysis of organic compounds like **Quinoline-2,4(1H,3H)-dione**.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-14 ppm), and a relaxation delay of 1-5 seconds.
- ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C. The spectral width should cover the expected range for organic molecules (typically 0-200 ppm).

- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).

IR Spectroscopy


- Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly on the ATR crystal.
- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition: A background spectrum of the empty ATR crystal is first recorded. Then, the sample spectrum is recorded. The instrument measures the absorption of infrared radiation by the sample as a function of wavenumber (typically 4000-400 cm^{-1}).
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

- Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, such as direct insertion probe (for solids) or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- Ionization: An appropriate ionization technique is used to generate gas-phase ions. Electron Ionization (EI) is a common method that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer technique often used with LC-MS that typically yields the molecular ion peak.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z .

Visualizing the Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of **Quinoline-2,4(1H,3H)-dione**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic characterization of Quinoline-2,4(1H,3H)-dione (NMR, IR, Mass)]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1231767#spectroscopic-characterization-of-quinoline-2-4-1h-3h-dione-nmr-ir-mass>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com